molecular formula C20H18O6 B584062 7-O-Pivaloyl-genistein CAS No. 1346605-04-6

7-O-Pivaloyl-genistein

Cat. No. B584062
CAS RN: 1346605-04-6
M. Wt: 354.358
InChI Key: OFLNOIUVXLNRNT-UHFFFAOYSA-N
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Description

7-O-Pivaloyl-genistein is a biochemical used for proteomics research . It has a molecular formula of C20H18O6 and a molecular weight of 354.35 .


Synthesis Analysis

Genistein, the parent compound of 7-O-Pivaloyl-genistein, is a phytoestrogen compound with multiple biological activities such as anti-cancer . Structural modification of genistein, such as 7-O-alkylation, is an effective approach to obtain genistein derivatives with better activities and improved pharmacokinetic properties .


Molecular Structure Analysis

Genistein, the parent compound of 7-O-Pivaloyl-genistein, is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .


Chemical Reactions Analysis

Genistin, a 7-O-glycoside of genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein, a compound rich in numerous beneficial pharmacological actions .


Physical And Chemical Properties Analysis

7-O-Pivaloyl-genistein has a molecular formula of C20H18O6 and a molecular weight of 354.35 .

Mechanism of Action

Genistein, the parent compound of 7-O-Pivaloyl-genistein, has been shown to inhibit protein-tyrosine kinase and topoisomerase-II activity and is used as an antineoplastic and antitumor agent . It has also been shown to induce G2 phase arrest in human and murine cell lines .

Future Directions

Genistein has been widely evaluated for its anti-cancer potential . Several studies have established the potential for its usage in the management of breast, lung, and prostate cancers . Further studies using various animal models to assess pharmacological effects such as toxicity, pharmacokinetics, pharmacodynamics, and bioavailability studies are required before clinical studies can be conducted .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-O-Pivaloyl-genistein can be achieved through a multi-step reaction starting from commercially available materials.", "Starting Materials": [ "Genistein", "Pivalic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Genistein is reacted with pivalic anhydride and pyridine in methanol to form 7-O-Pivaloyl-genistein.", "Step 2: The reaction mixture is then neutralized with sodium hydroxide.", "Step 3: The product is extracted with diethyl ether and washed with water.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of diethyl ether and hexane as the eluent." ] }

CAS RN

1346605-04-6

Molecular Formula

C20H18O6

Molecular Weight

354.358

IUPAC Name

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3

InChI Key

OFLNOIUVXLNRNT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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